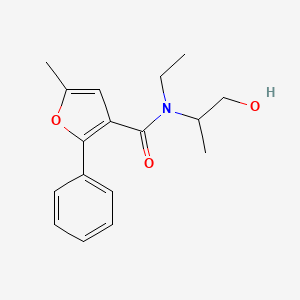
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine, also known as MDMA, is a synthetic drug that is commonly used as a recreational drug. However, in recent years, it has gained significant attention from the scientific community due to its potential therapeutic applications. MDMA is a member of the amphetamine class of drugs and has stimulant and hallucinogenic effects.
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine has been studied extensively for its potential therapeutic applications. It has been shown to be effective in the treatment of post-traumatic stress disorder (PTSD), anxiety, and depression. 1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine-assisted psychotherapy has been shown to increase empathy, reduce fear, and improve communication in patients with PTSD. It has also been studied for its potential use in the treatment of other mental health disorders, such as social anxiety and addiction.
Wirkmechanismus
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It binds to serotonin transporters, preventing the reuptake of serotonin and leading to increased levels of serotonin in the synaptic cleft. This results in increased feelings of happiness, empathy, and sociability. 1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine also increases the release of dopamine and norepinephrine, which contribute to its stimulant effects.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones, such as cortisol and adrenaline. In addition, it can cause dehydration and electrolyte imbalances, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It also has well-established effects on the brain and can be used to study the neurochemical basis of behavior. However, there are also several limitations to its use in lab experiments. It is a controlled substance, which makes it difficult to obtain for research purposes. In addition, its effects on the brain are complex and can be difficult to interpret.
Zukünftige Richtungen
For research include the development of new drugs based on the 1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine molecule and the study of its long-term effects on the brain and body.
Synthesemethoden
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine is synthesized from safrole, a natural oil obtained from the root bark of the sassafras tree. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reductive amination of MDP2P with methylamine. The final product is 1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine, which is a white crystalline powder.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1,3-benzodioxol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-3-13-15(20-9-18-13)5-11(1)7-17-8-12-2-4-14-16(6-12)21-10-19-14/h1-6,17H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQXZZSCCIJSHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342873 |
Source


|
| Record name | DIPIPERONYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6701-35-5 |
Source


|
| Record name | DIPIPERONYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20342873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5377180.png)
![ethyl 1-[2-(2-naphthyloxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5377186.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B5377193.png)
![3-[4-(difluoromethoxy)phenyl]-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5377196.png)
![N,N,2-trimethyl-7-[3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5377207.png)

![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B5377225.png)


![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5377254.png)
![3-{[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5377262.png)
![N-(2-ethoxyphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5377264.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5377265.png)